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Compound of Interest

2-(2-Methoxyphenoxy)benzoic
Compound Name: d
aci

Cat. No.: B187300

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-(2-
Methoxyphenoxy)benzoic acid

Abstract

This technical guide offers a comprehensive analysis of the 13C Nuclear Magnetic Resonance
(NMR) spectrum of 2-(2-Methoxyphenoxy)benzoic acid. As a molecule incorporating a
benzoic acid moiety, a diaryl ether linkage, and a methoxy group, its 23C NMR spectrum
presents a unique fingerprint reflective of its complex electronic and steric environment. This
document is intended for researchers, scientists, and drug development professionals who
utilize NMR spectroscopy for structural elucidation and chemical characterization. By
integrating foundational NMR principles with a detailed, predictive assignment of chemical
shifts and a robust experimental protocol, this guide serves as an authoritative resource for
understanding and acquiring the 13C NMR spectrum of this compound and structurally related
molecules.

Molecular Structure and Carbon Environments

2-(2-Methoxyphenoxy)benzoic acid (CAS 1137-41-3) is a disubstituted benzoic acid
derivative featuring a phenoxy group at the 2-position, which itself is substituted with a methoxy
group at its 2'-position. This substitution pattern results in 14 unique carbon environments,
each with a distinct chemical shift in the 33C NMR spectrum. The absence of molecular
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symmetry means that all 14 carbon atoms are chemically non-equivalent and should, in
principle, produce 14 discrete signals.

A clear and unambiguous numbering system is essential for accurate spectral assignment. The
following diagram illustrates the molecular structure with the IUPAC-recommended numbering
convention used throughout this guide.
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Caption: Molecular structure of 2-(2-Methoxyphenoxy)benzoic acid with [IUPAC numbering.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b187300?utm_src=pdf-body-img
https://www.benchchem.com/product/b187300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Foundational Principles for Spectral Interpretation

The chemical shift (&) of each carbon atom is primarily influenced by its local electronic
environment. Key factors for 2-(2-Methoxyphenoxy)benzoic acid include:

o Carboxylic Acid Carbon (C7): The carbon atom of a carboxyl group is highly deshielded due
to the strong electron-withdrawing effect of the two oxygen atoms.[1] It typically resonates in
the downfield region of the spectrum, generally between 165 and 185 ppm.[2][3] Aromatic
carboxylic acids tend to appear towards the upfield end of this range.[2]

e Aromatic Carbons (C1-C6, C1'-C6'): Carbons within benzene rings resonate in a
characteristic region, typically from 110 to 160 ppm.[3][4] The precise shift is determined by
the nature of the substituents.

o Electron-Withdrawing Groups (EWGSs): The -COOH group is an EWG, which deshields the
attached ipso-carbon (C1) and other carbons in the ring, particularly at the ortho and para
positions.

o Electron-Donating Groups (EDGs): The ether oxygen (-OAr) and methoxy (-OCHs) groups
are strong EDGs. They shield the aromatic carbons, causing upfield shifts, especially for
the ortho and para positions. Carbons directly bonded to oxygen (C2, C2") are significantly
deshielded and appear far downfield in the aromatic region.

» Methoxy Carbon (C8): The methyl carbon of an aromatic methoxy group typically has a
chemical shift of approximately 56 ppm.[5] However, this value is sensitive to steric
hindrance. If bulky ortho substituents force the methoxy group out of the plane of the
aromatic ring, its carbon signal can be shifted downfield to ~62 ppm.[5][6][7] This "ortho
effect” is a key diagnostic feature.

Predictive Analysis and Chemical Shift Assignments

While a definitive, fully assigned experimental spectrum is not widely published, a highly
accurate prediction of the 13C NMR chemical shifts can be synthesized from established
substituent effects and data from analogous compounds like 2-methoxybenzoic acid and
substituted diaryl ethers.[8][9] The following table details the predicted assignments for each
carbon in a common NMR solvent like DMSO-de.
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Carbon Atom

Predicted Chemical Shift

Rationale for Assignment
(3, ppm)

c7

Carboxylic Acid Carbonyl:
Highly deshielded by two

168.0 - 171.0 oxygen atoms, characteristic of
an aromatic carboxylic acid.[2]
[10]

C2

Quaternary C-OAr: Directly
bonded to the electron-

155.0 - 158.0 withdrawing ether oxygen,
causing a significant downfield
shift.

cz

Quaternary C-OCHs: Directly

bonded to the methoxy group's
150.0 - 153.0 o

oxygen, resulting in a strong

deshielding effect.

cr

Quaternary C-OAr: Bonded to

the ether oxygen, but its shift is
145.0 - 148.0 _ ,

also influenced by the adjacent

C2' with its methoxy group.

C6

Aromatic CH:Ortho to the -
COOH group and meta to the -
OAr group. Deshielded by the

133.0-135.0

adjacent carboxylic acid.

C4

Aromatic CH:Para to the -

COOH group and meta to the -
131.0-133.0 o

OAr group. Exhibits moderate

deshielding.

C1

Quaternary C-COOH:Ipso-
125.0-128.0 carbon attached to the

carboxylic acid group.

c4'

123.0-125.0 Aromatic CH:Meta to the ether
linkage and para to the -OCHs
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group. Influenced by both

groups.

Aromatic CH:Para to the ether
C5' 121.0-123.0 linkage and meta to the -OCHs

group.

Aromatic CH:Meta to both the -
COOH and -OAr groups.

C5 120.0-122.0

Aromatic CH:Ortho to the ether

linkage and meta to the -OCHs
Cc3' 115.0- 118.0 _

group. Shielded by the ether

oxygen.

Aromatic CH:Ortho to the -OAr
group, which causes

C3 114.0-117.0 o o ]
significant shielding (upfield

shift).

Aromatic CH:Ortho to the -
Ce6' 112.0-115.0 OCHs group, leading to a

strong shielding effect.

Methoxy Carbon: Typical
chemical shift for an aromatic
methoxy group.[5][6] The value
C8 55.5-57.0 may trend slightly higher if
steric crowding from the
adjacent ether linkage restricts

rotation.

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable 13C NMR spectrum requires careful attention to sample
preparation and instrument parameters. The following protocol is a self-validating system
designed for reproducibility.

Sample Preparation
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e Solvent Selection: Choose a suitable deuterated solvent. DMSO-ds is highly recommended
for carboxylic acids due to its excellent solvating power and its ability to minimize peak
broadening of the carboxyl proton through hydrogen bonding.[10] CDCls can also be used,
but solubility may be lower.[1]

o Concentration: Dissolve 20-30 mg of 2-(2-Methoxyphenoxy)benzoic acid in approximately
0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

 Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane
(TMS) as an internal reference, setting the chemical shift of its signal to 0.0 ppm.[1]

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

e Sealing: Cap the NMR tube securely.

NMR Spectrometer Parameters

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
e Nucleus: Observe 13C.

o Experiment Type: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker
systems). This removes C-H coupling, resulting in a spectrum where each unique carbon
appears as a singlet.

o Temperature: Set to a constant temperature, typically 298 K (25 °C).

e Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is
critical for achieving sharp, well-resolved peaks.[11]

e Acquisition Parameters:

o Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, from TMS to
the carbonyl carbon, are captured.

o Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
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o Relaxation Delay (d1): 2.0 seconds. Quaternary carbons have longer relaxation times; a
sufficient delay is necessary for their quantitative observation, though it increases
experiment time.

o Acquisition Time (aq): 1.0 - 1.5 seconds.

o Number of Scans (ns): 1024 to 4096 scans. A large number of scans is required to
achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C
isotope.

Data Processing

» Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve
the signal-to-noise ratio, followed by Fourier transformation.

o Correction: Perform automated or manual phase correction and baseline correction to
produce a clean, flat spectrum.

o Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used,
the solvent peak can be used as a secondary reference (DMSO-de at 39.52 ppm).
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Caption: Standard experimental workflow for 13C NMR spectroscopy.
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Conclusion

The 13C NMR spectrum of 2-(2-Methoxyphenoxy)benzoic acid provides a wealth of structural
information. The 14 unique signals can be assigned with high confidence by understanding the
interplay of inductive, resonance, and steric effects of the carboxylic acid, ether, and methoxy
functional groups. The chemical shifts of the carbonyl carbon (C7), the oxygen-bearing
aromatic carbons (C2, C2'), and the methoxy carbon (C8) are particularly diagnostic. By
following the detailed experimental protocol provided, researchers can reliably obtain a high-
resolution spectrum, enabling unambiguous structural verification and purity assessment, which
are critical steps in chemical synthesis and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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